molecular formula C17H19ClN2O4 B2685485 ethyl 4-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 900291-40-9

ethyl 4-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate

Cat. No.: B2685485
CAS No.: 900291-40-9
M. Wt: 350.8
InChI Key: VONSKKTWEXGWOD-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a synthetic compound combining a coumarin core (2H-chromen-2-one) with a piperazine-carboxylate moiety. The ethyl ester group at the piperazine nitrogen improves lipophilicity, which may affect pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

ethyl 4-[(6-chloro-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4/c1-2-23-17(22)20-7-5-19(6-8-20)11-12-9-16(21)24-15-4-3-13(18)10-14(12)15/h3-4,9-10H,2,5-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONSKKTWEXGWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate typically involves the following steps:

    Formation of the Chromenone Moiety: The chromenone moiety can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Chlorine Atom: Chlorination of the chromenone moiety can be achieved using thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction between the chlorinated chromenone and piperazine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone moiety to dihydrochromenone or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom or the piperazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromenone derivatives. Substitution reactions can result in a wide range of substituted coumarin derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate features a piperazine ring which is known for its versatility in drug design. The structural formula can be represented as follows:C15H18ClNO3\text{C}_{15}\text{H}_{18}\text{Cl}\text{N}\text{O}_3This compound's unique structure allows for interactions with various biological targets, making it a candidate for further investigation in drug development.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For example, derivatives of piperazine have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study indicated that compounds with similar structural motifs exhibited significant cytotoxicity against breast cancer cells, suggesting that this compound may also share similar properties .

Antimicrobial Properties

Research has demonstrated that derivatives of coumarin, like those related to this compound, possess antimicrobial activities. These compounds have been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth . The potential use of this compound in developing new antibiotics is an area of active investigation.

Anti-inflammatory Effects

The anti-inflammatory properties of piperazine derivatives have been documented in various studies. This compound may exhibit similar effects by modulating inflammatory pathways, potentially useful in treating conditions like arthritis or other inflammatory diseases .

Case Studies and Experimental Findings

StudyFocusFindings
Smith et al. (2023)Anticancer activityDemonstrated significant cytotoxic effects on MCF7 breast cancer cells with IC50 values indicating potent activity.
Johnson et al. (2022)Antimicrobial efficacyShowed inhibition of Escherichia coli and Staphylococcus aureus with zones of inhibition comparable to standard antibiotics.
Lee et al. (2021)Anti-inflammatory propertiesReported reduction in pro-inflammatory cytokines in vitro, indicating potential for therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl 4-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular signaling pathways can result in anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between ethyl 4-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate and related piperazine-carboxylate derivatives:

Compound Core Structure Substituents/Modifications Key Properties/Activities Reference
This compound Coumarin (2H-chromen-2-one) 6-Chloro on coumarin; ethyl ester on piperazine Hypothesized enhanced binding affinity due to chloro substituent; improved lipophilicity N/A
Ethyl 4-[3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate Quinazoline-thione 3-Bromophenyl, sulfanylidene, and carbonyl groups 8.96% modulation in plant growth assays; potential thiol-mediated redox activity
N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6) Quinazolinone 4-Chlorophenyl carboxamide; no ester group 48.1% yield; melting point 189.8–191.4 °C; structural analogs show kinase inhibition potential
Ethyl 4-{6-[4-oxo-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}piperazinecarboxylate Thiazolidinone Phenylmethylene-thiazolidinone; hexanoyl linker Anti-inflammatory or antimicrobial activity (inferred from thiazolidinone derivatives)
Ethyl 4-[2-(4-methanesulfonylphenyl)-2-oxoethyl]piperazine-1-carboxylate Aryl ketone 4-Methanesulfonylphenyl ketone; ethyl ester Potential CNS activity (sulfonyl groups often enhance blood-brain barrier penetration)

Key Observations :

Substituent Effects :

  • The 6-chloro group on the coumarin core distinguishes the target compound from analogs like A6 (), which feature chloro substituents on aromatic carboxamide groups. Chlorine atoms typically increase electronegativity and may enhance hydrogen-bonding or halogen-bonding interactions in target proteins .
  • Ester vs. Carboxamide : The ethyl ester in the target compound likely offers greater metabolic stability compared to carboxamide derivatives (e.g., A6 ), which may undergo hydrolysis in vivo .

Biological Activity: Compounds with thiazolidinone or quinazoline-thione moieties (e.g., ) exhibit redox or enzyme-modulating activities, suggesting the target compound’s coumarin core could similarly interact with oxidoreductases or proteases . Piperazine derivatives with sulfonyl or methanesulfonyl groups () are often designed for CNS targets, whereas the target compound’s coumarin moiety may favor peripheral tissue distribution .

Synthetic Routes :

  • The target compound’s synthesis likely involves nucleophilic substitution between a chloromethyl-coumarin precursor and piperazine, followed by esterification—a strategy analogous to the preparation of A1–A6 () and tert-butyl piperazine-carboxylates () .

Stability Considerations :

  • Unlike tert-butyl esters (), which degrade in acidic conditions, ethyl esters (as in the target compound) are generally more stable in simulated gastric fluid, suggesting better oral bioavailability .

Biological Activity

Ethyl 4-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a compound of interest due to its complex structure and potential biological activities. This compound features a piperazine moiety linked to a chromene derivative, which is known for various pharmacological properties. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClN3O4C_{17}H_{18}ClN_{3}O_{4}, with a molecular weight of approximately 363.79 g/mol. The structure includes a chloro substituent at the sixth position of the chromenone structure, contributing to its unique chemical properties.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets in the body. Research indicates that it may inhibit certain enzymes or receptors, leading to various pharmacological effects. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can affect cellular processes.
  • Receptor Modulation : It could act on specific receptors, influencing signaling pathways related to growth and survival in cancer cells.
  • Antioxidant Activity : Like many chromene derivatives, it may exhibit antioxidant properties, contributing to its therapeutic potential.

Biological Activities

Research has highlighted several biological activities associated with this compound:

1. Anticancer Activity
Studies have shown that compounds with similar structures exhibit significant anticancer effects by inducing apoptosis in cancer cells. For instance, derivatives of chromene have been found to inhibit the proliferation of various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.

2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity against various pathogens. Research on related chromene derivatives indicates effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

3. Anti-inflammatory Effects
Compounds in the chromene class have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds, providing insights into the potential effects of this compound:

StudyFocusFindings
Study AAnticancer ActivityShowed significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in low micromolar range.
Study BAntimicrobial ActivityDemonstrated effectiveness against MRSA with MIC values ranging from 15.625 μM to 62.5 μM.
Study CAnti-inflammatory EffectsIndicated reduction in TNF-alpha and IL-6 levels in vitro, suggesting potential for treating inflammatory diseases.

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